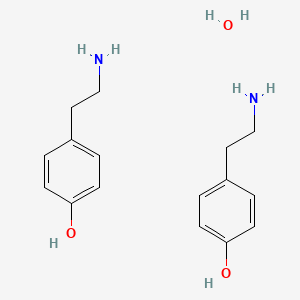

4-(2-Aminoethyl)phenol;hydrate

Description

Significance in Contemporary Organic Synthesis and Chemical Biology Research

4-(2-Aminoethyl)phenol;hydrate is a versatile building block in organic synthesis, primarily due to its bifunctional nature, possessing both a phenol (B47542) and an amino group. acs.org This structure allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. solubilityofthings.com

In organic synthesis, tyramine (B21549) and its derivatives are utilized in the creation of various compounds. For instance, it is a precursor in the synthesis of certain pharmaceuticals and dyes. solubilityofthings.com Its phenolic hydroxyl group can undergo polymerization to form polyarylates, which exhibit notable properties like UV resistance and thermal stability. vulcanchem.com Synthetic methods to produce tyramine itself include the reaction of 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid, followed by treatment with ammonia (B1221849). google.com

In the realm of chemical biology, 4-(2-Aminoethyl)phenol and its derivatives are instrumental in studying biological systems and processes. Tyramine is used to create hydrogels, particularly by modifying natural polymers like hyaluronic acid. luxembourg-bio.comresearchgate.net These hydrogels are enzymatically cross-linked and have applications in tissue engineering and regenerative medicine due to their biocompatibility and tunable mechanical properties. luxembourg-bio.comresearchgate.netresearchgate.net The cross-linking often involves the formation of dityramine bonds, a process that can be initiated by enzymes like horseradish peroxidase. luxembourg-bio.comresearchgate.net

Furthermore, derivatives of tyramine are synthesized to investigate their potential as enzyme inhibitors. For example, methoxy-substituted tyramine derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Other research has focused on creating tyramine-based sulfonamides as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors. researchgate.nettandfonline.com

Interdisciplinary Research Trajectories Involving Phenethylamine (B48288) Derivatives

The phenethylamine scaffold, of which tyramine is a key example, is a cornerstone in medicinal chemistry and neuropharmacology. nih.gov This structural motif is present in a vast array of biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov Consequently, research on phenethylamine derivatives often lies at the intersection of chemistry, biology, and medicine.

An important area of interdisciplinary research is the development of novel therapeutic agents. Phenethylamine derivatives are investigated for their interaction with various receptors in the central nervous system, such as serotonin (B10506) and dopamine receptors. researchgate.netbiomolther.org For instance, studies have explored the structure-activity relationship of phenethylamine derivatives in inhibiting dopamine reuptake, which is a key mechanism in the action of many psychoactive drugs and treatments for neurological disorders. biomolther.org

The study of phenethylamine derivatives also extends to understanding their role in plant biology and defense mechanisms. In citrus plants, for example, tyramine and its N-methylated derivatives, along with their glucosylated forms, are believed to be part of specific biosynthetic pathways that help defend against biotic stress. acs.org

Moreover, the physical and chemical properties of phenethylamine derivatives are a subject of fundamental research. Studies on the conformational structures of tyramine and its water clusters, using techniques like laser spectroscopy, provide insights into how these molecules interact with their environment at a molecular level. acs.org The ability of tyramine to form various salts and cocrystals is also actively investigated in the field of crystal engineering to understand and control the solid-state properties of pharmaceutical compounds. acs.orguj.edu.pl

Structure

3D Structure of Parent

Properties

CAS No. |

62722-95-6 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

4-(2-aminoethyl)phenol;hydrate |

InChI |

InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |

InChI Key |

IMRRSPNUCYYRGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Aminoethyl Phenol;hydrate and Its Analogues

Established Organic Synthesis Routes

Traditional organic synthesis provides robust and versatile methods for the preparation of 4-(2-aminoethyl)phenol and its analogues. These methods often involve multi-step sequences starting from readily available precursors and can be optimized to improve efficiency.

Multi-Step Approaches from Precursor Compounds

A common laboratory synthesis of tyramine (B21549) involves the decarboxylation of the amino acid tyrosine. nih.gov This transformation can be achieved through various chemical methods, complementing the well-known biochemical pathway.

Another synthetic strategy starts from 4-hydroxybenzyl cyanide. The selective hydrogenation of the nitrile group yields tyramine. This reaction's efficiency is highly dependent on the catalyst and reaction conditions. For instance, a carbon-supported palladium catalyst has been effectively used for this conversion.

A further approach utilizes 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol as the starting material. This method involves a two-stage process beginning with the heating of the precursor with hydrobromic acid to produce 4-(2-bromoethyl)phenol. Subsequent treatment with ammonia (B1221849) in a methanol (B129727) solution yields tyramine hydrobromide, which is then neutralized to afford the final product. nih.gov

A general synthetic scheme for producing tyramine-based natural products and their analogues often employs a Heck reaction between a brominated tyramine derivative and a suitable coupling partner. This approach allows for the construction of a diverse range of complex molecules. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of tyramine synthesis can be significantly improved by carefully optimizing reaction parameters. In the hydrogenation of 4-hydroxybenzyl cyanide, the inclusion of an acid additive has been shown to drastically enhance the production of tyramine by minimizing the formation of secondary and tertiary amine byproducts. nih.gov

Operational parameters such as pressure and temperature also play a crucial role. For example, increasing the pressure during the hydrogenation of 4-hydroxybenzyl cyanide from 3 to 5 bar gauge can increase the selectivity towards tyramine hydrogen sulphate from approximately 81% to 94%. nih.gov

Continuous flow techniques, particularly microwave-assisted, continuous-flow organic synthesis (MACOS), offer significant advantages over traditional batch methods. nih.gov The improved mass and thermal transfer in microreactors lead to enhanced reaction kinetics and cleaner product mixtures with fewer byproducts. nih.gov This platform allows for real-time reaction monitoring and rapid optimization of parameters such as concentration, flow rate, and temperature, ultimately leading to excellent conversion rates in shorter reaction times. nih.gov

Below is a table summarizing the optimization of a Heck reaction under flow conditions compared to a batch process.

| Entry | Method | Temperature (°C) | Time | Conversion (%) |

|---|---|---|---|---|

| 1 | Batch (Oil Bath) | 100 | 18 h | >95 |

| 2 | MACOS | 150 | - | 60 |

| 3 | MACOS | 175 | - | 85 |

| 4 | MACOS | 200 | - | >95 |

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can be employed for both the synthesis of the tyramine core and its subsequent modification and polymerization.

Enzyme-Mediated Polymerization and Conjugation Techniques

A prominent application of enzymes in the context of tyramine is in the formation of hydrogels. Tyramine can be chemically conjugated to various polymers, such as hyaluronic acid, alginate, and gelatin. nih.govrsc.org The phenolic group of the conjugated tyramine then serves as a substrate for oxidative enzymes like horseradish peroxidase (HRP) and tyrosinase. mdpi.comresearchgate.net

In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), HRP catalyzes the formation of dityramine crosslinks between the polymer chains, leading to the rapid formation of a hydrogel. rsc.org This enzymatic crosslinking is highly efficient and can occur under physiological conditions, making it suitable for biomedical applications. nih.govresearchgate.net The mechanical properties and gelation rate of these hydrogels can be independently tuned by adjusting the concentrations of H₂O₂ and HRP, respectively. rsc.org

Tyrosinase can also be used to polymerize phenolic substrates through oxidative reactions, leading to either self-polymerization or cross-polymerization with other compounds. mdpi.com

Chemo-Enzymatic Hybrid Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and novel synthetic routes. In the context of tyramine, this can involve the chemical synthesis of a tyramine derivative which is then used in an enzyme-catalyzed reaction.

For example, a chemo-enzymatic approach can be used for the total synthesis of complex natural products. In the synthesis of saframycin A, a key non-ribosomal peptide synthetase (NRPS) module, SfmC, is used to construct a highly functionalized scaffold from amino acid derivatives, including a modified tyrosine. nih.gov This enzymatic step is integrated with chemical transformations to complete the synthesis of the target molecule. nih.gov

This strategy allows for the creation of structural diversity by chemically synthesizing substrate analogues that can be processed by the key enzyme. nih.gov

Derivatization and Conjugation Chemistry of 4-(2-Aminoethyl)phenol;hydrate

The chemical modification of 4-(2-aminoethyl)phenol allows for the synthesis of a wide range of derivatives with tailored properties. Both the phenolic hydroxyl group and the primary amine are amenable to various chemical transformations.

Amide coupling is a common derivatization strategy. For instance, methoxy-substituted tyramine-based amides have been synthesized by coupling tyramine with various hydroxyl-substituted benzoic and cinnamic acids. mdpi.com This is typically achieved by first reacting 2-(4-methoxyphenyl)ethan-1-amine with chloroacetyl chloride to form an intermediate, which is then reacted with a substituted benzoic or cinnamic acid. mdpi.com

The conjugation of tyramine to polymers is another important area of its derivatization chemistry. This is often accomplished using aqueous carbodiimide (B86325) chemistry, employing reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). nih.gov This method facilitates the formation of an amide bond between the carboxylic acid groups of a polymer (e.g., alginate or hyaluronic acid) and the amine group of tyramine. nih.gov An alternative coupling agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has also been shown to be effective for this conjugation. researchgate.net

The degree of tyramine substitution on the polymer backbone can be controlled, which in turn allows for the precise tailoring of the properties of the resulting materials, such as the viscoelasticity and enzymatic degradation profiles of hydrogels formed from these conjugates. researchgate.net

Below is a table detailing the synthesis of tyramine-conjugated alginate.

| Polymer | Conjugation Chemistry | Resulting Functionality | Application |

|---|---|---|---|

| Alginate | EDC/NHS | Enzymatically crosslinkable hydrogel | Bioactive scaffolds |

| Hyaluronic Acid | EDC/NHS or DMTMM | Injectable, in situ forming hydrogel | Tissue engineering, drug delivery |

| Gelatin | EDC/NHS | In situ crosslinkable hydrogel | Tissue regenerative medicine |

Functionalization of the Amino Moiety for Novel Structures

The primary amino group of 4-(2-aminoethyl)phenol serves as a key site for modification to generate new chemical entities. A prevalent strategy involves the use of carbodiimide chemistry to form amide bonds with carboxylic acid-containing molecules and polymers. This approach has been extensively utilized to graft tyramine onto various backbones, thereby introducing the reactive phenolic moiety for subsequent crosslinking or functionalization.

One of the most common methods employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). luxembourg-bio.commdpi.comresearchgate.net This reaction activates the carboxyl groups of a polymer, such as alginate or hyaluronic acid, to form an NHS ester intermediate, which then readily reacts with the primary amine of tyramine to create a stable amide linkage. mdpi.comresearchgate.net This process has been successfully applied to synthesize tyramine-functionalized alginate (ALG-TYR) and hyaluronic acid-tyramine (HA-Tyr) conjugates. luxembourg-bio.commdpi.com The degree of substitution of tyramine onto the polymer backbone can be controlled by adjusting the molar ratios of the reactants. luxembourg-bio.com

Beyond simple amide bond formation, the amino group can be utilized in the electrochemical polymerization of tyramine to form polytyramine (PTyr) films. researchgate.net In this process, the electrooxidation of 4-(2-aminoethyl)phenol in an acidic medium leads to the formation of a polymer film where each monomer unit retains a reactive primary amine group. researchgate.net These amine groups are then available for the covalent immobilization of other molecules, such as oligonucleotides, through the formation of phosphoramidate (B1195095) bonds. researchgate.net

The functionalization of the amino moiety is a critical step in creating tyramine-based materials with tunable properties. The introduction of tyramine onto a polymer backbone, for instance, imparts the ability to form hydrogels through enzymatic crosslinking of the newly introduced phenolic groups. luxembourg-bio.commdpi.com

| Reactant 1 | Reactant 2 | Coupling Agents | Resulting Conjugate | Key Feature |

| Alginate | 4-(2-Aminoethyl)phenol | EDC/NHS | Alginate-Tyramine (ALG-TYR) | Introduces phenolic groups for enzymatic crosslinking. mdpi.com |

| Hyaluronic Acid | 4-(2-Aminoethyl)phenol | EDC/NHS | Hyaluronic Acid-Tyramine (HA-Tyr) | Creates an injectable and biodegradable hydrogel system. luxembourg-bio.com |

| 4-(2-Aminoethyl)phenol | - | Electrochemical Polymerization | Polytyramine (PTyr) Film | Presents reactive primary amine groups for surface functionalization. researchgate.net |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(2-aminoethyl)phenol is another key functional handle that can be modified to create novel structures and materials. This group is particularly important for enzymatic crosslinking reactions that lead to the formation of hydrogels. The coupling of tyramine-modified polymers is often catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). luxembourg-bio.commdpi.com This system facilitates the formation of covalent bonds between the phenolic moieties of adjacent tyramine molecules, resulting in a crosslinked hydrogel network. luxembourg-bio.com

The reactivity of the phenolic hydroxyl group can also be exploited for chemical modifications. For instance, it has been shown that the phenolic hydroxyl group of the structurally similar amino acid, tyrosine, can be readily modified by polyhalogenated quinones under physiological conditions. nih.gov This reaction proceeds via a nucleophilic substitution pathway, leading to the formation of fluoroquinone-O-tyrosine conjugates. nih.gov While this specific reaction highlights a potential pathway for modification, the primary focus in the context of biomaterials has been on leveraging the phenolic group for crosslinking.

In the synthesis of tyramine-functionalized polymers, the phenolic hydroxyl group is typically preserved to enable subsequent enzymatic reactions. The formation of di-tyramine crosslinks is a key mechanism in the gelation of HA-Tyr and ALG-TYR hydrogels. luxembourg-bio.com This oxidative coupling of the phenol (B47542) groups provides a method for in-situ hydrogel formation, which is highly desirable for injectable biomaterials. luxembourg-bio.com

| Modification Strategy | Reagents/Catalysts | Resulting Structure/Effect | Application |

| Enzymatic Crosslinking | Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂) | Covalently crosslinked hydrogel network | Injectable biomaterials, tissue engineering scaffolds. luxembourg-bio.commdpi.com |

| Chemical Modification | Polyhalogenated Quinones | Fluoroquinone-O-tyrosine conjugates | Potential for protein modification and study of toxicological implications. nih.gov |

Covalent Conjugation with Polymeric and Biological Scaffolds

The covalent conjugation of 4-(2-aminoethyl)phenol to polymeric and biological scaffolds is a widely employed strategy to create bioactive and mechanically robust materials for tissue engineering and 3D-bioprinting. nih.govdntb.gov.uanih.gov The rationale behind this approach is to impart the desirable properties of tyramine, such as its ability to undergo enzymatic crosslinking, to a biocompatible polymer backbone.

Alginate, a naturally derived polysaccharide, is a common choice for such modifications. Tyramine has been successfully conjugated to high-molecular-weight alginates using carbodiimide chemistry. nih.govdntb.gov.ua The resulting tyramine-conjugated alginate (ALG-TYR) hydrogels exhibit enhanced protein adsorption and support cell adhesion and proliferation, overcoming the bio-inert nature of unmodified alginate. nih.govdntb.gov.ua The mechanical properties of these hydrogels, such as their elastic modulus, can be tuned by varying the degree of tyramine conjugation. nih.gov

Similarly, hyaluronic acid (HA), a major component of the extracellular matrix, has been functionalized with tyramine to create injectable hydrogels. luxembourg-bio.com The HA-Tyr conjugates can be enzymatically crosslinked in situ to form stable constructs, with the advantage that a relatively low degree of tyramine substitution is required. luxembourg-bio.com This preserves the biocompatibility of the native HA.

Beyond natural polymers, synthetic polymers like poly(vinyl alcohol) (PVA) have also been modified with tyramine. nih.gov A tyramine-functionalized PVA (PVA-Tyr) was synthesized and fabricated into hydrogels using a visible light-initiated crosslinking system. nih.gov These hydrogels were found to be degradable and could covalently incorporate unmodified gelatin, a protein rich in tyrosine, to enhance cellular interactions. nih.gov

The covalent conjugation of tyramine to these scaffolds significantly enhances their functionality, enabling the creation of materials that can mimic the native cellular microenvironment and support tissue regeneration.

| Polymer/Scaffold | Conjugation Chemistry | Key Findings |

| Alginate | Carbodiimide Chemistry (EDC/NHS) | Enhanced protein adsorption and cell adhesion on the resulting hydrogels. nih.govdntb.gov.ua |

| Hyaluronic Acid | Carbodiimide Chemistry (EDC/NHS) | Formation of injectable, in-situ crosslinkable hydrogels with tunable mechanical properties. luxembourg-bio.com |

| Poly(vinyl alcohol) (PVA) | Not specified in detail | Creation of degradable hydrogels capable of covalently incorporating unmodified gelatin to improve cell interactions. nih.gov |

Mechanistic Elucidation of Reactions Involving 4 2 Aminoethyl Phenol;hydrate

Fundamental Chemical Transformation Mechanisms

The oxidation of 4-(2-aminoethyl)phenol, commonly known as tyramine (B21549), proceeds through multiple enzymatic and chemical pathways, leading to a variety of products and involving key radical intermediates. The specific pathway is largely determined by the oxidizing agent and reaction conditions.

One primary oxidative route is catalyzed by peroxidase enzymes in the presence of hydrogen peroxide. researchgate.net This reaction leads to the formation of a pigment with a higher oxygen content compared to the parent tyramine molecule. researchgate.net The mechanism is understood to involve the generation of free radical intermediates, analogous to the formation of dityrosine (B1219331) from tyrosine under similar conditions. researchgate.netscispace.com The initial step is the one-electron oxidation of the phenolic hydroxyl group, generating a phenoxyl radical. This tyraminyl radical is a critical intermediate that can undergo further reactions.

In biological systems, a major metabolic pathway for tyramine involves oxidative deamination catalyzed by monoamine oxidase (MAO). researchgate.netwikipedia.org This process transforms the primary amine group into an aldehyde, yielding 4-hydroxyphenylacetaldehyde. researchgate.netwikipedia.org This aldehyde intermediate can then be further oxidized by aldehyde dehydrogenase to produce 4-hydroxyphenylacetic acid. researchgate.net

Studies on the closely related compound, tyrosine, provide further insight into radical formation. The reaction of tyrosine with the enzyme tyrosinase, which contains dinuclear copper ions at its active site, has been shown to generate hydroxyl radicals (•OH). nih.gov It is proposed that dicopper-peroxide intermediates formed during the catalytic cycle can decay to produce •OH through an internal electron transfer mechanism. nih.gov Furthermore, using advanced techniques like high magnetic field EPR, it has been possible to detect and characterize a high-energy tyrosyl radical intermediate trapped in an electropositive environment, which forms prior to the movement of the phenolic proton. nih.gov This radical state is stabilized by subsequent proton migration. nih.gov

The characterization of these radical intermediates is crucial for understanding the subsequent steps of oxidation, which can include dimerization and polymerization.

| Enzyme/System | Key Intermediate(s) | Final Product(s) |

| Peroxidase/H₂O₂ | Phenoxyl (tyraminyl) radical | Pigment, Dimerized products (e.g., dityramine) |

| Monoamine Oxidase (MAO) | 4-Hydroxyphenylacetaldehyde | 4-Hydroxyphenylacetic acid |

| Tyrosinase | Tyrosyl radical, Dicopper-peroxide intermediates, Hydroxyl radical (•OH) | Dopaquinone, Melanin (B1238610) precursors |

While the oxidation of 4-(2-aminoethyl)phenol is more commonly studied, its metabolites can undergo reductive conversions. Following the initial oxidation of tyramine by monoamine oxidase (MAO) to 4-hydroxyphenylacetaldehyde, this aldehyde intermediate can be reduced. researchgate.net This reduction is typically catalyzed by alcohol dehydrogenase or aldehyde/aldose reductase, yielding the corresponding alcohol, 4-hydroxyphenylethanol, also known as tyrosol. researchgate.net

This two-step process represents an indirect reductive conversion pathway for tyramine:

Oxidation: 4-(2-Aminoethyl)phenol → 4-Hydroxyphenylacetaldehyde (catalyzed by MAO)

Reduction: 4-Hydroxyphenylacetaldehyde → 4-Hydroxyphenylethanol (Tyrosol) (catalyzed by alcohol dehydrogenase/reductase)

This pathway is significant in the metabolism of biogenic amines, demonstrating how an initial oxidative step can be followed by a reductive one, leading to a different class of compound. researchgate.net Direct reduction of the phenolic ring of tyramine is not a commonly observed biological or simple chemical transformation, as it would require harsh conditions to overcome the aromatic stability.

The phenolic ring of 4-(2-aminoethyl)phenol is activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The hydroxyl (-OH) group is a powerful activating substituent that donates electron density to the aromatic system through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

As an activating group, the hydroxyl substituent is an ortho, para-director. wikipedia.org Since the para position of the phenol (B47542) ring in tyramine is already occupied by the 2-aminoethyl group, electrophilic substitution is directed to the two equivalent ortho positions (C3 and C5).

The general mechanism proceeds in two steps:

Attack on the Electrophile: The π-electron system of the activated phenolic ring acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

A practical example of this reactivity is seen in the reaction of the structurally similar amino acid tyrosine with chlorine. researchgate.net This reaction proceeds via electrophilic aromatic substitution, leading to the formation of 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine, demonstrating the strong directing effect of the hydroxyl group to the ortho positions. researchgate.net Similarly, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on 4-(2-aminoethyl)phenol would be expected to yield products substituted at the positions ortho to the hydroxyl group. masterorganicchemistry.com

Polymerization Mechanisms and Kinetics of Phenolic Compounds

Enzymes can be used to catalyze the polymerization of 4-(2-aminoethyl)phenol under mild conditions, offering significant control over the reaction. Tyrosinase and horseradish peroxidase (HRP) are two key enzymes used for this purpose.

Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of tyramine to form adhesive films referred to as pseudo-polydopamine (ψ-PDA). nih.gov This process is an efficient alternative to the autoxidative polymerization of dopamine (B1211576). The enzymatic control allows for film deposition at neutral pH and low substrate concentrations (e.g., 1 mM). nih.gov The reaction involves the initial oxidation of the phenol to a quinone, which then undergoes further reactions, including Michael additions and radical coupling, to form a complex polymeric structure. This method allows for the formation of smooth films with controllable thickness. nih.gov

Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), is also used to initiate the polymerization of tyramine-containing conjugates. rsc.org This system is often employed to form in-situ cross-linkable hydrogels. The HRP/H₂O₂ system generates tyraminyl radicals via one-electron oxidation of the phenolic group. These radicals then couple to form dityramine cross-links, leading to the rapid formation of a hydrogel network. rsc.org The gelation time and mechanical properties of the resulting polymer can be precisely controlled by varying the concentrations of HRP and H₂O₂. rsc.org

| Enzyme | Co-substrate/Initiator | Mechanism | Polymer/Product Type |

| Tyrosinase | O₂ | Oxidation to quinone, followed by polymerization | Pseudo-polydopamine (ψ-PDA) thin films |

| Horseradish Peroxidase (HRP) | H₂O₂ | Generation of phenoxyl radicals, radical coupling | Cross-linked hydrogels (dityramine linkages) |

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure and a large number of terminal functional groups. frontiersin.org Phenolic compounds like 4-(2-aminoethyl)phenol are potential monomers for synthesizing such polymers due to their multiple reactive sites. Tyramine can be considered an AB₂-type monomer, where the phenolic hydroxyl group and the aromatic ring can act as one type of reactive site (A), and the primary amine group can act as another (B₂).

Polyaddition reactions, such as the Michael addition, are a common route to hyperbranched polymers. For instance, an AB₂ monomer containing an amine and two Michael acceptor groups can undergo self-polymerization. cmu.edu In a hypothetical scenario involving a tyramine derivative, the amine group could act as a nucleophile in a Michael addition reaction with a suitable di-functionalized comonomer.

Another relevant mechanism is the ring-opening polymerization of epoxides or oxazolines. Phenolic hydroxyl groups can act as initiators or chain transfer agents in these reactions. kinampark.comresearchgate.net For example, the reaction of a phenolic -OH group with an oxazoline (B21484) ring leads to a ring-opening addition, forming a poly(ether-amide). cmu.edu If a monomer contains both a phenol group and other functionalities capable of propagation, a hyperbranched structure can be built. The participation of the phenolic hydroxyl groups in chain transfer reactions during cationic ring-opening polymerization can increase the degree of branching and influence the final properties of the polymer. researchgate.netmdpi.com

While specific research on the direct synthesis of hyperbranched polymers solely from 4-(2-aminoethyl)phenol is not widespread, the fundamental reactivity of its phenolic and amine groups makes it a candidate for inclusion in polyaddition systems designed to create these complex, branched architectures. frontiersin.org

Catalyzed Reaction Mechanisms

Metal-Complex Catalyzed Reactions

The involvement of 4-(2-Aminoethyl)phenol;hydrate, commonly known as tyramine, in metal-complex catalyzed reactions is crucial for both its synthesis and its transformation into other valuable compounds. Transition metals, particularly palladium and rhodium, play a significant role in these catalytic processes.

A key synthetic route to tyramine is the heterogeneously catalyzed selective hydrogenation of 4-hydroxybenzyl cyanide. nih.gov This reaction is effectively carried out using a palladium on carbon (Pd/C) catalyst in a three-phase reactor. nih.govnih.gov The mechanism involves the initial hydrogenation of the nitrile group to form a highly reactive imine intermediate, 4-hydroxybenzyl imine. This intermediate is then further hydrogenated to yield the primary amine, tyramine. nih.gov The selectivity of this reaction is a significant challenge, as the imine intermediate can participate in side reactions, such as condensation with the final tyramine product to form secondary and tertiary amines. nih.gov

Several experimental parameters are optimized to enhance the yield and selectivity towards tyramine. The inclusion of an acid additive, such as sulfuric acid, has been shown to be particularly effective in minimizing coupling products and achieving a quantitative yield of the desired tyramine salt (tyramine hydrogen sulphate). nih.govresearchgate.net The reaction scheme, including the desired pathway and potential side reactions like hydrogenolysis and coupling, is well-documented. researchgate.netresearchgate.net Interestingly, the hydrogenolysis of the amine functionality to form 4-hydroxyethylbenzene, a common side reaction in similar systems, is not a dominant process in this case. This is attributed to the molecular structure of tyramine, which is unfavorable for this cleavage pathway. nih.govacs.org

| Parameter | Condition |

|---|---|

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Substrate | 4-Hydroxybenzyl Cyanide |

| Solvent | Methanol (B129727) (MeOH) |

| Pressure | 5 bar g H₂ |

| Temperature | 60 °C |

| Additive | Sulfuric Acid (H₂SO₄) (2 molar equivalents) |

| Agitation Rate | 1050 rpm |

| Product Yield | Quantitative (as tyramine hydrogen sulphate) |

Beyond its synthesis, the phenol group in tyramine can undergo metal-catalyzed amination. Rhodium complexes, for instance, have been shown to catalyze the direct amination of phenols. organic-chemistry.orgacs.orgresearchgate.net The proposed mechanism involves the arenophilic rhodium(III) catalyst facilitating a keto-enol tautomerization of the phenol via π-coordination. This activation allows for a subsequent dehydrative condensation with an amine, with water as the only byproduct. organic-chemistry.orgresearchgate.net This type of reaction demonstrates a redox-neutral and atom-economical pathway for forming C-N bonds.

Furthermore, palladium hydride (PdHₓ) catalysts supported on alumina (B75360) can facilitate the N-alkylation of amines with phenols through a tandem hydrogenation and amination reaction under a hydrogen atmosphere. rsc.org The mechanism likely involves the initial hydrogenation of the phenol ring to a cyclohexanone (B45756) intermediate, which then undergoes condensation with an amine to form an imine, followed by hydrogenation to the secondary amine. mdpi.com

In biological systems, tyramine is a substrate for binuclear copper enzymes like tyramine β-monooxygenase (TβM). researchgate.net This enzyme catalyzes the stereospecific C-H hydroxylation of tyramine to produce octopamine, a key neurotransmitter in invertebrates. The active site contains two copper centers that are crucial for the activation of dioxygen and the subsequent insertion of an oxygen atom into the C-H bond of the ethylamine (B1201723) side chain. researchgate.net

Organocatalytic Reaction Pathways

This compound and its derivatives can also participate in and catalyze reactions through organocatalytic pathways, where a small organic molecule accelerates the reaction without the involvement of a metal.

A notable example is the use of tyramine and its N-methylated derivatives as organocatalysts in the aldol (B89426) dimerization of butyraldehyde. d-nb.infonih.gov This reaction is of industrial interest as it forms 2-ethylhexenal, an intermediate in the production of 2-ethylhexanol. d-nb.info The catalytic cycle is believed to proceed via an enamine mechanism, a hallmark of amine organocatalysis. The amine group of the tyramine derivative reacts with the aldehyde to form an enamine intermediate, which then acts as a nucleophile, attacking a second molecule of the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. d-nb.info

Research has shown that the catalytic activity of tyramine derivatives in this reaction is influenced by their structure and the reaction conditions. d-nb.info

| Catalyst | Condition | Effect on Product Yield |

|---|---|---|

| Tyramine | Standard pH | Base reactivity |

| N-methyltyramine | Standard pH | Increased yield compared to tyramine |

| N-methyltyramine | pH 9 | Further increase in yield (up to 25%) |

The increased basicity of the terminal nitrogen atom upon N-methylation is hypothesized to promote the enolization step, thereby enhancing the reaction rate. d-nb.info Adjusting the reaction medium to a more alkaline pH (e.g., pH 9) further increases the product yield, demonstrating the sensitivity of the catalytic system to the reaction environment. d-nb.info

Another relevant process that can be classified as organocatalytic is the decarboxylation of tyrosine to produce tyramine. A patented method describes the use of a saturated ketone, such as diisoamyl ketone or acetophenone, as a decarboxylation catalyst in an organic solvent at elevated temperatures (140-170 °C). google.com In this process, the ketone likely acts as a catalyst to facilitate the removal of the carboxyl group from tyrosine, leading to the formation of tyramine. This non-enzymatic, organocatalyzed decarboxylation presents a synthetic alternative to the well-known biochemical pathway that utilizes the enzyme tyrosine decarboxylase. nih.govnih.gov

Intramolecular Catalysis and Activation Parameters

Intramolecular interactions within the this compound molecule can influence its conformational preferences and reactivity, although direct examples of intramolecular catalysis are not extensively documented. Computational studies on phenethylamines, the parent structure of tyramine, have revealed the existence of a favorable intramolecular interaction between the amino group and the aromatic ring. researchgate.net These studies, using ab initio calculations, indicate that in the absence of a solvent, phenethylamines preferentially adopt a folded, gauche conformation. This preference suggests an attractive interaction, possibly a form of hydrogen bonding or π-amine interaction, which stabilizes this conformation over an extended, anti-conformation. researchgate.net Such intramolecular forces can pre-organize the molecule, potentially influencing the transition state energies of reactions involving the side chain or the ring.

In the context of enzymatic catalysis, the decarboxylation of tyrosine to tyramine by the enzyme tyrosine decarboxylase (TDC) has been kinetically characterized. mdpi.com These enzymatic reactions provide a biological benchmark for the efficiency of catalysis.

| Substrate | Kₘ (μM) | Vₘₐₓ (μM min⁻¹) |

|---|---|---|

| Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 |

| L-DOPA | 273.8 ± 37.18 | 1.878 ± 0.0776 |

The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing a measure of the enzyme's affinity for the substrate. mdpi.com These parameters underscore the high efficiency and specificity of enzymatic catalysis in converting tyrosine to tyramine, a process that involves the stabilization of transition states far more effectively than uncatalyzed or simple chemically catalyzed reactions. The stereochemical course of this enzymatic decarboxylation has also been studied, showing that the reaction proceeds with retention of configuration. rsc.org

Computational and Advanced Spectroscopic Characterization of 4 2 Aminoethyl Phenol;hydrate

Quantum Chemical Investigations

Quantum chemical investigations offer a theoretical framework to explore the intrinsic properties of 4-(2-Aminoethyl)phenol;hydrate. These computational approaches are crucial for interpreting experimental data and predicting molecular behavior where empirical analysis is challenging.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using methods like B3LYP with a 6-31++G(d,p) basis set, have been employed to optimize the molecular geometry and analyze its electronic properties. researchgate.net

These studies reveal that the presence of a water molecule significantly influences the electronic structure through hydrogen bonding. The water molecule can interact with both the phenolic hydroxyl group and the amino group of the ethylamine (B1201723) side chain. This interaction leads to a redistribution of electron density across the molecule. Natural Bond Orbital (NBO) analysis, a feature of these calculations, helps in understanding the hyper-conjugative interactions and the stabilization energy associated with the hydrogen bonds formed between the tyramine (B21549) molecule and the water molecule. researchgate.net The calculations show that the ground state of the molecule is stable, which is indicated by a lower ground state energy value. semanticscholar.org The reactivity of the molecule can be inferred from molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required to excite an electron from the ground to the first excited state. researchgate.netlew.ro

For the this compound cluster, DFT calculations are used to determine the energies of these orbitals. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. In the context of the hydrated molecule, the interaction with water can modulate this energy gap compared to the anhydrous form. The electron-donating phenolic hydroxyl group and the phenyl ring typically contribute to the HOMO, while the LUMO is often distributed over the aromatic ring. This distribution facilitates π → π* electronic transitions, which are characteristic of such aromatic systems. The analysis of the HOMO-LUMO gap provides a theoretical basis for understanding the molecule's electronic absorption properties and its potential for electron transfer in chemical reactions.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The values presented are representative based on DFT studies of tyramine and similar phenolic compounds. Actual values may vary depending on the specific computational method and basis set used.

The flexibility of the ethylamine side chain in 4-(2-Aminoethyl)phenol allows it to adopt several conformations. Computational studies combined with laser spectroscopy in molecular beams have identified multiple stable conformers for tyramine and its monohydrated clusters. acs.orgnih.gov The primary conformations are typically described by the torsion angle of the C-C-N backbone, leading to gauche and anti (extended) forms.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the relative stability of different conformers and the energy barriers for interconversion. For this compound, the PES is more complex due to the additional degrees of freedom introduced by the water molecule. Studies on tyramine-water clusters have shown that the water molecule can act as a bridge, forming a cyclic hydrogen-bonding network between the phenolic -OH group and the terminal -NH2 group. nih.gov This interaction significantly stabilizes certain conformations. For instance, the gauche conformer is found to be particularly stabilized by this cyclic hydrogen bonding, making it a dominant structure in the hydrated form. nih.gov Mapping the PES helps elucidate the preferred molecular shapes and the dynamic interplay between the tyramine molecule and its hydrating water molecule. researchgate.nethelmholtz-berlin.desciencedaily.com

Vibrational Spectroscopic Techniques

Vibrational spectroscopy is an essential experimental tool for characterizing the structure and bonding within a molecule by probing its vibrational modes.

Theoretical DFT calculations on the tyramine-monohydrate cluster provide calculated vibrational frequencies that, when scaled, show good agreement with experimental data. researchgate.net The IR spectrum of this compound is characterized by several key absorption bands. The presence of the water molecule and extensive hydrogen bonding typically leads to a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. libretexts.org Other significant peaks include C-H stretching from the aromatic ring and the ethyl side chain, and C-O stretching from the phenolic group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3200-3600 | O-H and N-H stretch | Broad, strong absorption due to hydrogen bonding with water and intermolecularly. |

| 3000-3100 | Aromatic C-H stretch | Characteristic of the C-H bonds on the phenyl ring. |

| 2850-2960 | Aliphatic C-H stretch | From the -CH₂-CH₂- side chain. |

| 1500-1600 | C=C stretch (aromatic) | Vibrations of the carbon-carbon bonds within the phenyl ring. |

| 1200-1300 | C-O stretch | Stretching of the phenolic carbon-oxygen bond. |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. azooptics.com It is particularly sensitive to non-polar bonds and vibrations of the molecular skeleton, making it an excellent tool for studying molecular vibrations and the packing of molecules in a crystal lattice. azooptics.com

For this compound, theoretical calculations can predict Raman activities for the various vibrational modes. researchgate.netsemanticscholar.org The Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes, which are characteristic of the phenyl group. The C-C stretching of the ethylamine side chain and other skeletal vibrations also give rise to distinct Raman signals. Furthermore, low-frequency Raman spectroscopy (in the terahertz range) is especially useful for probing intermolecular vibrations, such as those arising from the hydrogen-bond network between tyramine molecules and the water of hydration. acs.org These low-frequency modes provide direct insight into the crystal lattice structure and the strength of the intermolecular forces that dictate the crystal packing. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3050-3070 | Aromatic C-H stretch | Typically a strong band in the Raman spectrum of aromatic compounds. |

| 1600-1620 | Aromatic ring stretch | A characteristic sharp and strong peak for the phenyl ring. |

| 990-1010 | Ring breathing mode | Symmetric stretching of the entire phenyl ring, often very strong in Raman. |

| 800-850 | C-H out-of-plane bend | Related to the substitution pattern on the aromatic ring. |

| < 200 | Lattice modes | Intermolecular vibrations related to crystal packing and hydrogen bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For 4-(2-Aminoethyl)phenol, also known as tyramine, ¹H NMR spectroscopy allows for the precise assignment of each proton in the molecule based on its chemical shift (δ), multiplicity (splitting pattern), and integral value.

In a typical ¹H NMR spectrum of tyramine, the aromatic protons on the phenol (B47542) ring appear as two distinct signals, characteristic of a para-substituted benzene ring. The two protons ortho to the hydroxyl group (H-3 and H-5) are chemically equivalent and typically appear as a doublet, as do the two protons meta to the hydroxyl group (H-2 and H-6). The ethylamine side chain gives rise to two signals, which are typically triplets due to coupling with the adjacent methylene group. The protons of the methylene group attached to the aromatic ring (α-CH₂) and the methylene group attached to the amino group (β-CH₂) can be distinguished by their chemical shifts. The protons of the hydroxyl and amino groups may appear as broad singlets and their chemical shifts can be solvent-dependent.

Experimental data from various sources confirm these assignments. For instance, ¹H NMR spectra recorded in different solvents provide specific chemical shift values that are crucial for structural confirmation. hmdb.cachemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Data for 4-(2-Aminoethyl)phenol (Tyramine)

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~7.0-7.2 | Doublet |

| Aromatic (H-3, H-5) | ~6.7-6.9 | Doublet |

| β-CH₂ | ~3.2 | Triplet |

| α-CH₂ | ~2.9 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In the analysis of 4-(2-Aminoethyl)phenol, electron ionization (EI) mass spectrometry typically reveals a molecular ion peak (M⁺) corresponding to the mass of the non-hydrated molecule (C₈H₁₁NO), which is approximately 137 m/z. nih.govnist.gov

The fragmentation pattern of tyramine is highly characteristic and provides significant structural information. The primary fragmentation pathway involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the ethylamine side chain. libretexts.orgmdpi.com This cleavage is favorable because it results in the formation of a stable iminium cation. The loss of the CH₂NH₂ radical leads to the formation of a prominent fragment ion at m/z 107. The base peak in the EI spectrum of tyramine is typically observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is a result of the cleavage of the bond between the α and β carbons of the side chain. nih.gov

Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to further study the fragmentation of selected precursor ions, providing more detailed structural insights and enhancing the specificity of detection in complex mixtures. nih.govnih.gov

Table 2: Major Fragment Ions of 4-(2-Aminoethyl)phenol in Electron Ionization Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Loss of CH₂NH₂ via C-C cleavage |

Advanced Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 4-(2-Aminoethyl)phenol in various matrices, including pharmaceutical formulations and food products. sielc.comresearchgate.net Reversed-phase HPLC is the most common mode used for this purpose, typically employing a C18 stationary phase. researchgate.net

The method's effectiveness relies on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol (B129727). researchgate.netmitrask.com Detection is frequently achieved using a UV detector, as the phenol moiety of tyramine exhibits strong absorbance in the UV region, with common detection wavelengths being around 222 nm or 278 nm. sielc.comresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can also be used, often after derivatization. mitrask.com

Method validation studies have demonstrated excellent linearity, precision, and accuracy for the quantification of tyramine. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low mg/L range, making HPLC a suitable method for trace analysis. researchgate.netresearchgate.net

Table 3: Examples of HPLC Conditions for 4-(2-Aminoethyl)phenol Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 mixed-mode | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid | 0.02 mol/L Disodium Hydrogen Phosphate-Acetonitrile (85:15, v/v) |

| Flow Rate | Isocratic | 0.8 mL/min |

| Detection | UV at 222 nm sielc.com | UV at 278 nm researchgate.net |

| Column Temp. | Ambient | 35 °C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of polar, non-volatile compounds like 4-(2-Aminoethyl)phenol, a derivatization step is necessary to increase their volatility and thermal stability. sciencetechindonesia.com This typically involves converting the active hydrogen atoms in the hydroxyl and amino groups into less polar functional groups. A common derivatization agent is N,O-bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS), which converts the analyte into its trimethylsilyl (TMS) derivative. sciencetechindonesia.comnist.gov

In metabolite profiling studies, GC-MS allows for the comprehensive analysis of a wide range of small molecules in biological samples. nih.govnih.govresearchgate.net After extraction from the biological matrix, the sample is derivatized and injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each component. sciencetechindonesia.com The combination of the retention time from the GC and the mass spectrum from the MS allows for highly confident identification of metabolites like tyramine in complex biological fluids or tissues. nih.govsciencetechindonesia.com

Applications of 4 2 Aminoethyl Phenol;hydrate in Advanced Materials Science

Polymer and Biopolymer Synthesis and Engineering

The unique bifunctional nature of 4-(2-aminoethyl)phenol, commonly known as tyramine (B21549), featuring both a reactive primary amine and a phenolic hydroxyl group, has positioned it as a valuable monomer and modifying agent in the synthesis and engineering of a diverse array of polymers and biopolymers. Its integration into polymeric structures imparts valuable properties, enabling the development of advanced materials with tailored functionalities for a range of applications.

Design and Synthesis of Hydrogels via Phenolic Crosslinking

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have garnered significant interest in biomedical fields. The phenolic moiety of tyramine provides a versatile handle for creating covalently crosslinked hydrogel networks under mild, often physiological, conditions. A prominent method involves enzymatic crosslinking, typically utilizing horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com

In this system, HRP catalyzes the oxidation of the phenolic groups on tyramine-functionalized polymers, leading to the formation of tyrosyl radicals. These radicals can then couple to form dityramine crosslinks, resulting in the gelation of the polymer solution. mdpi.com This enzymatic approach is highly advantageous for biomedical applications as it avoids the use of potentially cytotoxic chemical crosslinkers.

The mechanical properties and gelation kinetics of these hydrogels can be precisely controlled by modulating several factors:

H₂O₂ Concentration: The amount of hydrogen peroxide directly influences the crosslinking density, allowing for the tuning of hydrogel stiffness. mdpi.com

HRP Concentration: The concentration of the enzyme affects the rate of the crosslinking reaction, thereby controlling the gelation time.

Degree of Tyramine Substitution: The extent to which the polymer backbone is functionalized with tyramine moieties also dictates the final mechanical properties of the hydrogel. researchgate.net

This method has been successfully applied to various natural and synthetic polymers, including hyaluronic acid (HA), dextran, and poly(γ-glutamic acid), to create injectable and in situ-forming hydrogels for tissue engineering and drug delivery applications. mdpi.comresearchgate.netnih.gov

Table 1: Factors Influencing Tyramine-Based Hydrogel Properties

| Factor | Effect on Hydrogel Properties |

|---|---|

| H₂O₂ Concentration | Directly correlates with mechanical strength/stiffness. |

| HRP Concentration | Inversely correlates with gelation time. |

| Polymer Concentration | Influences mechanical properties and swelling ratio. |

| Degree of Tyramine Substitution | Affects crosslink density and mechanical strength. |

Construction of Hyperbranched Polymer Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties such as low viscosity, high solubility, and a high density of functional groups, making them attractive for various applications. rsc.org The AB₂-type structure of 4-(2-aminoethyl)phenol (where 'A' is the amine group and 'B' is the phenolic ring with two reactive sites for radical coupling) makes it a potential candidate for the synthesis of hyperbranched architectures.

While direct polymerization of tyramine to form hyperbranched structures is not extensively documented, the principles of phenolic coupling can be applied. The synthesis of hyperbranched polymers from other phenolic monomers, such as protocatechuic acid, has been demonstrated, showcasing the feasibility of this approach. mdpi.com In such a scenario, the amine group of tyramine could be protected, followed by oxidative coupling of the phenolic ring to create the branched structure. Subsequent deprotection would yield a hyperbranched polymer with numerous primary amine terminal groups.

Alternatively, tyramine can be used to functionalize the periphery of existing hyperbranched cores, such as hyperbranched polyesters. phantomplastics.com This approach leverages the high density of terminal groups on the hyperbranched polymer to attach a large number of tyramine molecules, thereby creating a macromolecule with a high concentration of phenolic and amine functionalities. These functionalized hyperbranched polymers can act as macromolecular antioxidants or as building blocks for more complex materials. phantomplastics.com

Modification and Development of Phenolic Resins

Phenolic resins, a class of thermosetting polymers, are known for their high thermal stability, chemical resistance, and flame retardancy. However, they can be brittle. The incorporation of other molecules can modify their properties to enhance performance for specific applications. The amine group in 4-(2-aminoethyl)phenol can be utilized to modify phenolic resins.

Primary amines can act as catalysts or curing agents in the synthesis of phenolic resins. ajchem-a.comresearchgate.net In the case of resol-type phenolic resins, which are synthesized under basic conditions, the amine group of tyramine can participate in the curing process, potentially accelerating the crosslinking reaction. google.com For novolac-type resins, which are cured with agents like hexamethylenetetramine (HMTA), the incorporation of amine functionalities can alter the curing behavior and the final network structure.

By reacting 4-(2-aminoethyl)phenol into the phenolic resin backbone, both the amine and phenolic hydroxyl groups can contribute to the final properties. The flexible ethylamine (B1201723) linkage can improve the toughness and reduce the brittleness of the cured resin, while the phenolic group maintains the inherent thermal stability. This modification strategy offers a pathway to develop high-performance phenolic resins with an improved balance of mechanical and thermal properties. orientjchem.org

Synthesis of Functionalized Polyimides and Composites

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. The primary amine group of 4-(2-aminoethyl)phenol allows it to be incorporated into a polyimide backbone as a functional monomer.

By reacting 4-(2-aminoethyl)phenol with a dianhydride, a polyimide can be synthesized that possesses pendant phenolic hydroxyl groups along the polymer chain. researchgate.net These phenolic groups can serve several purposes:

Improved Solubility: The introduction of polar hydroxyl groups can enhance the solubility of the otherwise intractable polyimides in organic solvents, facilitating their processing.

Crosslinking Sites: The phenolic groups can act as sites for subsequent crosslinking reactions, leading to the formation of a thermosetting polyimide network with enhanced thermal and mechanical properties.

Adhesion Promotion: The hydroxyl groups can improve the adhesion of the polyimide to various substrates, which is particularly important in composite materials and electronic applications.

Functionalization: The reactive nature of the phenolic group allows for further chemical modification, enabling the attachment of other functional moieties to tailor the properties of the polyimide.

The incorporation of these functionalized polyimides into composite materials, for example with graphene or other nanofillers, can lead to materials with synergistic properties, combining the high performance of the polyimide matrix with the unique characteristics of the filler. mdpi.comscilit.com

Table 2: Potential Properties of Tyramine-Functionalized Polyimides

| Property | Enhancement due to Tyramine Incorporation |

|---|---|

| Solubility | Increased in organic solvents. |

| Thermal Stability | Potential for crosslinking can enhance thermal properties. |

| Adhesion | Improved adhesion to substrates due to polar phenolic groups. |

| Processability | Enhanced solubility facilitates easier processing into films and coatings. |

Development of Functional Materials

The inherent chemical functionalities of 4-(2-aminoethyl)phenol make it a valuable building block for the creation of a variety of functional materials designed for specific applications, particularly in the environmental sector.

Adsorbent Materials for Environmental Applications

The presence of both amine and phenolic groups in 4-(2-aminoethyl)phenol makes it an excellent candidate for the development of adsorbent materials for the removal of pollutants from water. These functional groups can interact with various contaminants through different mechanisms:

Heavy Metal Chelation: The amine and hydroxyl groups can act as chelating sites for heavy metal ions, binding them and removing them from aqueous solutions.

Electrostatic Interactions: Depending on the pH of the solution, the amine group can be protonated, leading to a positive charge that can attract and bind anionic pollutants.

Hydrogen Bonding: The hydroxyl and amine groups can form hydrogen bonds with polar organic molecules.

π-π Interactions: The aromatic ring can engage in π-π stacking interactions with aromatic pollutants.

Polymers functionalized with tyramine can be synthesized to create high-surface-area materials, such as porous resins or nanofibers, which can be used as effective adsorbents. For instance, a polymer matrix containing pendant tyramine groups would exhibit a high capacity for the adsorption of heavy metals and organic dyes from wastewater. The development of such materials aligns with the growing need for cost-effective and efficient solutions for environmental remediation. mdpi.comnih.gov

Corrosion Inhibitor Development and Mechanistic Studies

The quest for effective and environmentally benign corrosion inhibitors has led researchers to explore various organic compounds, including those derived from natural sources. 4-(2-Aminoethyl)phenol, commonly known as tyramine, and its parent amino acid, tyrosine, have emerged as promising candidates for the protection of metals, particularly steel in acidic environments. emerald.comrsc.org The efficacy of these molecules stems from their chemical structure, which features a phenol (B47542) group, an amino group, and an aromatic ring—moieties known to facilitate strong adsorption onto metal surfaces.

The primary mechanism by which tyramine and related compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. emerald.com This process can involve both physisorption (electrostatic interactions between the charged molecule and the metal) and chemisorption (coordinate bond formation between the lone pair electrons of nitrogen and oxygen atoms and the vacant d-orbitals of the metal). researchgate.net In acidic solutions, the amino group of the tyramine molecule can become protonated, existing as a cation. This allows it to be drawn to the cathodic sites on the metal surface. Concurrently, the aromatic ring and heteroatoms (N, O) can interact with anodic sites. This dual interaction allows it to function as a mixed-type inhibitor, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. rsc.org

Studies on L-tyrosine, a closely related compound, demonstrate that its inhibition efficiency on mild steel in hydrochloric acid (HCl) increases significantly with higher concentrations of the inhibitor. rsc.org However, the efficiency tends to decrease with rising temperatures, suggesting that the protective film may become less stable at elevated temperatures due to the desorption of the inhibitor molecules. emerald.com The adsorption of these inhibitor molecules typically conforms to established adsorption models, such as the Langmuir or Temkin isotherms, which describe the relationship between the inhibitor concentration in the solution and its coverage on the metal surface. emerald.comrsc.org Computational studies using Density Functional Theory (DFT) on similar phenolic compounds, like hydroxytyrosol (B1673988) and tyrosol, further corroborate these findings, indicating that the hydroxy groups on the phenyl ring are zones of high electron density that can act as key binding points to the iron surface, contributing to their corrosion inhibition capabilities. mdpi.com

The table below summarizes research findings on the corrosion inhibition performance of L-tyrosine, a structural precursor to tyramine, on mild steel in an acidic medium.

| Inhibitor System | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Source |

| L-Tyrosine | 10 | 30 | 35.8 | Gravimetric Analysis | rsc.org |

| L-Tyrosine | 50 | 30 | 58.6 | Gravimetric Analysis | rsc.org |

| L-Tyrosine | 200 | 30 | 80.4 | Gravimetric Analysis | rsc.org |

| L-Tyrosine + 5 ppm SDS | 200 | 30 | 92.2 | Gravimetric Analysis | rsc.org |

| L-Tyrosine + 5 ppm CPC | 200 | 30 | 94.7 | Gravimetric Analysis | rsc.org |

Note: Data presented for L-Tyrosine serves as a model for the potential behavior of 4-(2-Aminoethyl)phenol due to structural similarity. SDS: Sodium Dodecyl Sulphate; CPC: Cetyl Pyridinium Chloride.

Material Science Building Blocks for Specialized Applications

The unique bifunctional nature of 4-(2-Aminoethyl)phenol, possessing both a reactive primary amine and a phenolic hydroxyl group, makes it a valuable building block in polymer chemistry and materials science. sigmaaldrich.comsigmaaldrich.com Its structure allows it to be incorporated into polymer backbones or used as a pendant group to functionalize existing polymers, thereby imparting specific properties to the final material.

One significant application is in the development of advanced biomaterials for tissue engineering. For instance, tyramine has been used to functionalize poly(glycerol sebacate) (PGS), an elastomer known for its biocompatibility. The resulting polymer, PGS-TA, exhibits a remarkable 16-fold increase in elastic deformation compared to unmodified PGS. rsc.orgnih.gov This enhanced elasticity, attributed to the stronger physical bonding capability provided by the tyramine moiety, makes the material suitable for applications in tissues that undergo large, reversible mechanical deformations. rsc.orgnih.gov

In the field of hydrogels, tyramine is a key component for creating in-situ forming and cross-linked networks. Tyramine-substituted hyaluronan can undergo a peroxidase-dependent reaction to form stable hydrogels. nih.gov This process allows for the encapsulation of cells, with the resulting hydrogel being resistant to enzymatic digestion, making it attractive for tissue repair applications. nih.gov Similarly, poly(γ-glutamic acid)-tyramine (PGA-Tyr) conjugates can be enzymatically cross-linked using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to form hydrogels. nih.gov The mechanical properties of these hydrogels, such as their stiffness and mesh size, can be precisely controlled by adjusting the reaction conditions, which in turn allows for the controlled release of encapsulated proteins like bovine serum albumin (BSA). nih.gov

Furthermore, tyramine serves as a monomer in the synthesis of sequence-controlled polypeptoids. These polymers are synthesized via solid-phase methods and have shown potential as a new type of chemically amplified photoresist for extreme-UV lithography (EUVL), a next-generation technique for manufacturing microelectronics with extremely fine features. researchgate.net The ability to precisely control the monomer sequence allows for the fine-tuning of the material's properties for such high-performance applications. researchgate.net The amine functionality also allows tyramine to act as a curing agent or modifier for resin systems, such as epoxies, where aromatic amines are used to create polymers with high thermal resistance. researchgate.net

The following table details examples of specialized materials synthesized using 4-(2-Aminoethyl)phenol as a building block.

| Resulting Material/Polymer | Co-reactants/Base Polymer | Method of Synthesis | Key Properties/Application | Source(s) |

| PGS-TA | Poly(glycerol sebacate) (PGS) | Functionalization | 16-fold increase in elasticity; biocompatible elastomer for tissue engineering. | rsc.orgnih.gov |

| Tyramine-substituted Hyaluronan Hydrogel | Hyaluronan, Carbodiimide (B86325) | Peroxidase-dependent cross-linking | Stable, enzyme-resistant hydrogel for cell encapsulation and tissue repair. | nih.gov |

| PGA-Tyr Hydrogel | Poly(γ-glutamic acid) | Enzymatic cross-linking (HRP/H₂O₂) | Tunable mechanical properties; controlled release of therapeutic proteins. | nih.gov |

| Sequence-controlled Polypeptoids | Propargylamine | Solid-phase synthesis | Positive tone chemically amplified photoresist for extreme-UV lithography (EUVL). | researchgate.net |

Coordination Chemistry and Catalytic Properties of 4 2 Aminoethyl Phenol;hydrate and Its Complexes

Ligand Design and Metal Complexation Principles

4-(2-Aminoethyl)phenol, commonly known as tyramine (B21549), is a biogenic amine derived from the amino acid tyrosine. wikipedia.org From the perspective of coordination chemistry, it presents as a versatile ligand. The molecule possesses two distinct potential donor sites: the nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxyl group. This structural feature allows it to function as a bidentate ligand, coordinating to a central metal ion through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. Upon deprotonation of the phenolic hydroxyl group, it acts as a monoanionic N,O-donor ligand. The ability to form such chelate structures enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. The reactivity and properties of these complexes are influenced by the nature of the central metal atom, its oxidation state, and the coordination geometry. mdpi.com

The synthesis of metal chelates involving 4-(2-Aminoethyl)phenol typically involves the reaction of the ligand with a suitable metal salt, such as a chloride, acetate, or nitrate (B79036) of a transition metal, in an appropriate solvent like ethanol (B145695) or methanol (B129727). The reaction often requires the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, which strengthens its coordinating ability.

Once synthesized, these metal complexes are subjected to a comprehensive suite of analytical and spectroscopic techniques to elucidate their structure, stoichiometry, and physicochemical properties. nih.gov Key characterization methods include:

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the synthesized complex. nih.gov

Molar Conductivity Measurements : By measuring the molar conductance of the complex in a solvent such as DMSO, it can be determined whether the complex is an electrolyte or a non-electrolyte. nih.govresearchgate.net This information is crucial for establishing whether anions are part of the primary coordination sphere or exist as counter-ions. researchgate.net

Spectroscopic Techniques :

FT-IR Spectroscopy : Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the N-H (amino) and C-O (phenolic) groups upon complexation indicates their involvement in bonding with the metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. mdpi.com

UV-Visible Spectroscopy : Electronic spectra provide information about the coordination environment of the metal ion. Shifts in the ligand's internal π–π* and n–π* transitions confirm coordination, while the appearance of new, weaker absorption bands in the visible region, corresponding to d-d electronic transitions, can suggest the geometry of the complex. nih.govmdpi.com

Mass Spectrometry : This method is used to determine the molecular weight of the complex, which helps in confirming its proposed stoichiometry. nih.govnih.gov

NMR Spectroscopy : For diamagnetic complexes (e.g., those of Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the phenolic -OH proton signal and shifts in the resonances of the ethylamine (B1201723) backbone protons upon complexation confirm the mode of binding. nih.gov

Magnetic Susceptibility : This measurement helps in determining the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This data is vital for deducing the oxidation state and the coordination geometry of the metal, such as distinguishing between octahedral and tetrahedral Co(II) or square planar and tetrahedral Ni(II) complexes. nih.govresearchgate.net

Thermal Analysis (TGA/DTA) : Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

| Technique | Information Obtained | Typical Observations for 4-(2-Aminoethyl)phenol Complexes |

|---|---|---|

| FT-IR Spectroscopy | Identification of ligand donor atoms. | Shift in ν(N-H) and ν(C-O) bands; appearance of new ν(M-N) and ν(M-O) bands. mdpi.com |

| UV-Visible Spectroscopy | Confirmation of coordination and geometry of the metal center. | Shifts in ligand-centered transitions; appearance of d-d transition bands. mdpi.com |

| Mass Spectrometry | Determination of molecular weight and stoichiometry. | Molecular ion peak corresponding to the expected formula of the complex. nih.gov |

| Molar Conductivity | Electrolytic nature of the complex. | Low values for non-electrolytic complexes; higher values indicate ionic nature. researchgate.net |

| Magnetic Susceptibility | Number of unpaired electrons, oxidation state, and geometry. | Paramagnetic for complexes with unpaired d-electrons (e.g., Cu(II), Ni(II)); diamagnetic for d¹⁰ complexes (e.g., Zn(II)). nih.gov |

Well-known examples of ambidentate ligands include the nitrite (B80452) ion (NO₂⁻) and the thiocyanate (B1210189) ion (SCN⁻). libretexts.orgwikipedia.org

The nitrite ligand can coordinate through the nitrogen atom to form a nitro complex (M-NO₂) or through an oxygen atom to form a nitrito complex (M-ONO). libretexts.org The classic example is seen in cobalt(III) complexes, where [Co(NH₃)₅(NO₂)]²⁺ is a yellow compound, while its linkage isomer [Co(NH₃)₅(ONO)]²⁺ is red. ncert.nic.in

The thiocyanate ligand can bind through the sulfur atom to form a thiocyanato complex (M-SCN) or through the nitrogen atom to form an isothiocyanato complex (M-NCS). wikipedia.org

4-(2-Aminoethyl)phenol itself is not an ambidentate ligand as its donor atoms (N and O) are distinct and not part of a conjugated system that would allow for alternate binding modes under normal conditions. However, complexes of 4-(2-Aminoethyl)phenol can exhibit linkage isomerism if an ambidentate co-ligand is also present in the coordination sphere. For example, in a hypothetical mixed-ligand complex such as [M(C₈H₁₀NO)(L)ₓ(SCN)], the thiocyanate ion could bind in either its thiocyanato or isothiocyanato form, leading to a pair of linkage isomers. The specific isomer formed can be influenced by factors such as the nature of the metal ion (hard vs. soft acid-base principles), steric effects of other ligands, and the solvent used during synthesis.

The stereochemistry of metal complexes of 4-(2-Aminoethyl)phenol is dictated by the coordination number of the central metal ion and the arrangement of the ligands in space. As a bidentate N,O-donor ligand, it imposes certain geometric constraints upon chelation.

For hexacoordinate metal ions, which have a coordination number of six, the resulting complexes typically adopt an octahedral geometry. irb.hr In a complex with the stoichiometry [M(L)₂(X)₂], where L is the bidentate 4-(2-Aminoethyl)phenol ligand and X is a monodentate ligand, two geometric isomers are possible:

cis : The two X ligands are adjacent to each other (at a 90° angle).

trans : The two X ligands are opposite each other (at a 180° angle).